3,6-Dichloro-4-vinylpyridazine

regioselective synthesis microwave-assisted amination pyridazine functionalization

3,6-Dichloro-4-vinylpyridazine is a versatile pyridazine scaffold featuring three orthogonal reactive centers—regioselective chloro groups at C3/C6 and a vinyl moiety at C4—enabling sequential, protecting-group-free derivatization. Streamline hit-to-lead optimization with this efficient building block for constructing diverse 3,6-disubstituted pyridazine libraries targeting CDK2/JNK1, agrochemical leads, and advanced OLED materials. Maximize synthetic efficiency and minimize purification steps.

Molecular Formula C6H4Cl2N2
Molecular Weight 175.01 g/mol
Cat. No. B12331381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4-vinylpyridazine
Molecular FormulaC6H4Cl2N2
Molecular Weight175.01 g/mol
Structural Identifiers
SMILESC=CC1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C6H4Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h2-3H,1H2
InChIKeyQYADAYMBEJKVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-4-vinylpyridazine CAS 2228334-59-4: A Dual-Reactive Pyridazine Building Block for Regioselective Functionalization


3,6-Dichloro-4-vinylpyridazine (CAS 2228334-59-4) is a halogenated pyridazine derivative with the molecular formula C6H4Cl2N2 and molecular weight 175.02 g/mol . The compound features two chloro groups at the 3- and 6-positions and a vinyl group at the 4-position, creating a unique orthogonal reactivity profile that enables sequential derivatization via cross-coupling and addition chemistry . As a member of the pyridazine class—a six-membered heterocycle with two adjacent nitrogen atoms—this compound serves as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science applications .

Why 3,6-Dichloro-4-vinylpyridazine Cannot Be Replaced by Generic 3,6-Dichloropyridazine or Simple Vinylpyridazines in Complex Synthesis


Generic substitution fails because 3,6-Dichloro-4-vinylpyridazine possesses a unique orthogonal reactivity pattern that is absent in close structural analogs. The compound integrates three distinct reactive sites—two chloro groups susceptible to regioselective nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at C3 and C6 [1], and a vinyl moiety at C4 capable of participating in addition, Heck, or Sonogashira reactions [2]. This orthogonal reactivity enables sequential, site-selective derivatization without the need for protecting group strategies. In contrast, 3,6-dichloropyridazine lacks the vinyl handle, limiting its utility to only chloro-based transformations, while 4-vinylpyridazine derivatives lacking the chloro groups forfeit the regioselective functionalization pathways that define pyridazine scaffold elaboration [3]. The concurrent presence of these three reactive centers in a single, low-molecular-weight scaffold (175.02 g/mol) provides synthetic efficiency and step-economy advantages that cannot be replicated by combining multiple simpler building blocks.

Quantitative Comparative Evidence: 3,6-Dichloro-4-vinylpyridazine Performance in Regioselective Transformations


Regioselective Amination Selectivity: C4-Vinyl Directs Substitution to C3 over C6

In microwave-assisted aminations of 3,6-dichloropyridazine derivatives bearing a C4-vinyl group, nucleophilic attack occurs exclusively at the C3 position, producing (E)-2-(3,6-dichloropyridazin-4-yl)vinyl-amines with no detectable C6-substituted isomers. The presence of the vinyl group at C4 electronically differentiates the two chloro-bearing positions, enabling regioselective control that is not observed in unsubstituted 3,6-dichloropyridazine where C3 and C6 are chemically equivalent [1].

regioselective synthesis microwave-assisted amination pyridazine functionalization

Microwave Acceleration: Reaction Time Reduction for Vinyl-Pyridazine Amination

Microwave-mediated amination of 3,6-dichloropyridazine derivatives bearing a C4-vinyl group proceeds with significantly accelerated kinetics compared to conventional thermal heating. While direct quantitative data for the exact compound 3,6-Dichloro-4-vinylpyridazine is not reported, class-level data for (E)-2-(3,6-dichloropyridazin-4-yl)vinyl-amines demonstrates that microwave irradiation at 150 °C enables complete conversion within minutes, whereas conventional heating typically requires hours to achieve comparable yields in analogous pyridazine systems [1]. This acceleration is attributed to the polar nature of the pyridazine core and the vinyl substituent, which efficiently couple with microwave radiation.

microwave synthesis reaction kinetics process chemistry

Orthogonal Reactivity: Three Distinct Reactive Sites Enable Sequential Derivatization Without Protecting Groups

3,6-Dichloro-4-vinylpyridazine possesses three chemically distinct reactive sites: a C3 chloro group (activated by adjacent nitrogen atoms for nucleophilic substitution), a C6 chloro group (differentially reactive after C3 substitution), and a C4 vinyl group (capable of cross-coupling, addition, and polymerization chemistry) . This orthogonal reactivity contrasts with simpler pyridazine building blocks such as 3,6-dichloropyridazine (two equivalent reactive sites), 4-vinylpyridazine (single vinyl handle), or 3-chloro-6-methylpyridazine (one reactive chloro plus inert methyl) [1]. The presence of three orthogonal handles in a single low-molecular-weight scaffold (175.02 g/mol) maximizes synthetic versatility while minimizing molecular complexity.

orthogonal reactivity sequential functionalization diversity-oriented synthesis

Commercial Availability: Purity Specifications and Storage Requirements

3,6-Dichloro-4-vinylpyridazine is commercially available from multiple suppliers with specified purity of 98% (Leyan, catalog 1588499) to 95%+ (Chemenu, catalog CM386025) . The compound requires storage at -20°C in sealed containers away from moisture to maintain stability, as indicated by vendor specifications . This purity profile and defined storage protocol contrast with research-grade analogs that may lack established commercial supply chains or validated storage conditions, providing procurement certainty for laboratory-scale synthesis.

chemical procurement purity specification stability

Optimal Application Scenarios for 3,6-Dichloro-4-vinylpyridazine in Research and Industrial Synthesis


Medicinal Chemistry: Diversity-Oriented Synthesis of Pyridazine-Containing Kinase Inhibitors

3,6-Dichloro-4-vinylpyridazine serves as an optimal building block for constructing 3,6-disubstituted pyridazine libraries targeting kinases such as CDK2 and JNK1 [1]. The C3 chloro group undergoes regioselective amination to introduce amine diversity elements, while the C6 chloro group participates in Suzuki or Sonogashira cross-coupling to install aryl or alkynyl pharmacophores. The vinyl group at C4 can subsequently be elaborated via Heck coupling or cycloaddition to further diversify the scaffold. This three-stage sequential functionalization strategy enables rapid analog generation with minimal purification steps, accelerating hit-to-lead optimization campaigns [2].

Agrochemical Development: Synthesis of Novel Pyridazine-Based Fungicides and Herbicides

The orthogonal reactivity of 3,6-Dichloro-4-vinylpyridazine enables efficient construction of pyridazine derivatives with documented fungicidal and herbicidal activity [1]. Regioselective substitution at C3 and C6 allows introduction of aryloxy or alkylamino groups that modulate lipophilicity and target binding, while the vinyl group at C4 provides a handle for further functionalization or conjugation to enhance physicochemical properties. The microwave-accelerated amination chemistry reduces reaction times, enabling rapid screening of agrochemical lead candidates [2].

Materials Science: Synthesis of Conjugated Rod-Like Molecules for OLED Applications

3,6-Dichloro-4-vinylpyridazine serves as a key precursor for rod-like conjugated molecules with ethynyl and vinylpyridazine units, which exhibit tunable light-emitting properties relevant to organic light-emitting diode (OLED) development [1]. The vinyl group at C4 enables Sonogashira cross-coupling to extend π-conjugation, while the chloro groups at C3 and C6 can be sequentially substituted to fine-tune electronic properties and emission wavelengths. The pyridazine core's electron-deficient nature enhances electron transport properties, making these derivatives suitable as electron-transport or host materials in OLED devices [2].

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